1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea

Urotensin-II Receptor GPCR Antagonist Cardiovascular Pharmacology

1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea (CAS 2034548-48-4) is a synthetic small molecule belonging to the class of substituted pyridinyl urea derivatives. Its structure features a 2,6-difluorophenyl moiety linked via a urea bridge to a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl ethyl group.

Molecular Formula C16H17F2N3O3
Molecular Weight 337.327
CAS No. 2034548-48-4
Cat. No. B2553054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea
CAS2034548-48-4
Molecular FormulaC16H17F2N3O3
Molecular Weight337.327
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1CCNC(=O)NC2=C(C=CC=C2F)F)OC
InChIInChI=1S/C16H17F2N3O3/c1-10-8-11(24-2)9-14(22)21(10)7-6-19-16(23)20-15-12(17)4-3-5-13(15)18/h3-5,8-9H,6-7H2,1-2H3,(H2,19,20,23)
InChIKeyJLCAVEMANWZIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea (CAS 2034548-48-4): Compound Classification and Research Baseline


1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea (CAS 2034548-48-4) is a synthetic small molecule belonging to the class of substituted pyridinyl urea derivatives. Its structure features a 2,6-difluorophenyl moiety linked via a urea bridge to a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl ethyl group. The compound is structurally related to antagonists targeting the urotensin-II (U-II) receptor, a G-protein-coupled receptor implicated in cardiovascular and renal pathophysiology [1]. This specific chemotype has been explored in patent literature for its potential to modulate U-II receptor activity, making it a candidate for research in congestive heart failure, hypertension, and related disorders [1].

Critical Structural Determinants for Urotensin-II Receptor Antagonism: Why 1-(2,6-Difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea Cannot Be Interchanged with In-Class Analogs


Within the pyridinyl urea class, receptor affinity and functional activity are exquisitely sensitive to substitution patterns on both the phenyl ring and the oxopyridine core. Systematic structure-activity relationship (SAR) studies on related thieno[3,2-b]pyridinyl urea derivatives have demonstrated that even minor modifications, such as the position of a methoxy group or the replacement of a thienopyridine with an oxopyridine, can shift U-II receptor IC50 values by over two orders of magnitude [1]. The unique combination of a 2,6-difluorophenyl group and a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl ethyl tail present in this compound creates a distinct pharmacophore that is unlikely to be recapitulated by simple isosteric replacements, which is often associated with significant potency losses in cell-based functional assays [1].

Quantitative Differentiation Evidence for 1-(2,6-Difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea Against Comparator Urea Derivatives


Sub-100 nanomolar U-II Receptor Antagonism Confirmational Requirement from Class-Level SAR Analysis

While direct, head-to-head IC50 data for this specific compound against U-II is not publicly available, class-level SAR for structurally analogous 2-oxopyridinyl ureas indicates that an electron-withdrawing 2,6-difluoro substitution on the phenyl ring, as found in 1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, is a critical determinant for achieving potent receptor antagonism (IC50 < 100 nM) [1]. In a related chemotype series, the absence of fluorine atoms or their relocation to the 3,5-positions resulted in a >10-fold decrease in inhibitory activity compared to the 2,6-difluoro analog [1].

Urotensin-II Receptor GPCR Antagonist Cardiovascular Pharmacology

Evidence Gap: Absence of Direct Comparative ADME/T or In Vivo Data Precludes Selection Based on Pharmacokinetic Differentiation

A comprehensive search of primary literature and patents did not yield any direct, quantitative head-to-head data comparing the metabolic stability, permeability, or in vivo pharmacokinetic profile of 1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea against its closest analogs. No comparative Caco-2 permeability, microsomal stability half-life, or oral bioavailability data were identified. Procurement decisions cannot currently be differentiated based on superior ADME properties relative to other in-class candidates.

ADME Pharmacokinetics Drug Discovery

Evidence Gap: No Direct Kinase Selectivity Profiling Data to Support Off-Target Liability Differentiation

No quantitative kinase profiling or broad-panel selectivity data (e.g., CEREP, Eurofins panels) were identified for this compound. Claims of improved selectivity or reduced off-target risk cannot be substantiated without direct comparative evidence against structurally similar urea derivatives that have undergone systematic profiling. In the absence of such data, the compound's selectivity profile remains uncharacterized and cannot serve as a basis for differentiation.

Kinase Selectivity Off-Target Liability Safety Pharmacology

Defined Research Applications for 1-(2,6-Difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea Based on Available Evidence


In Vitro Pharmacological Tool for Urotensin-II Receptor (UT) Antagonism Studies

This compound is best deployed as a research tool in recombinant UT receptor cell-based assays to study antagonist pharmacology. The 2,6-difluorophenyl motif, which has been associated with enhanced UT receptor affinity in related pyridinyl urea series, makes it suitable for in vitro mechanistic studies of U-II signaling in cardiovascular cell models [1]. Its use should be accompanied by a structurally distinct negative control to confirm target engagement.

Structural Biology and Molecular Modeling of Class A GPCR-Ligand Interactions

The compound's distinct oxopyridine scaffold and rigid urea linker offer a defined pharmacophore for co-crystallization or cryo-EM studies with the UT receptor, aiding in the rational design of next-generation antagonists. The electron-deficient 2,6-difluorophenyl ring may participate in unique halogen-bonding interactions within the receptor's orthosteric pocket, a hypothesis that can be tested computationally against existing UT receptor models [1].

Chemical Probe for Exploring UT Receptor-Mediated Fibrotic Pathways in Cardiac Fibroblasts

U-II signaling through the UT receptor is implicated in cardiac fibrosis and hypertrophy. This compound can serve as a starting point for chemical probe development aimed at dissecting UT receptor-mediated fibrotic signaling in primary human cardiac fibroblasts, provided its activity profile is validated in relevant phenotypic assays [1].

Quote Request

Request a Quote for 1-(2,6-difluorophenyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.